molecular formula C20H23N3O B2489199 3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine CAS No. 501903-23-7

3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine

Cat. No.: B2489199
CAS No.: 501903-23-7
M. Wt: 321.424
InChI Key: VUZIEEHTQRNAPC-UHFFFAOYSA-N
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Description

3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine is an organic compound with the molecular formula C20H23N3O. This compound is characterized by the presence of a benzyloxy group, a sec-butyl group, and a pyrazol-5-amine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzyloxy intermediate: This involves the reaction of benzyl alcohol with a suitable halogenating agent to form benzyl halide, followed by the reaction with a phenol derivative to form the benzyloxy group.

    Introduction of the sec-butyl group: This step involves the alkylation of the phenyl ring with sec-butyl halide under basic conditions.

    Formation of the pyrazol-5-amine moiety: This involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring, followed by amination to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: As a potential therapeutic agent due to its bioactive properties.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the pyrazol-5-amine moiety may interact with active sites through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(benzyloxy)-3-tert-butylphenyl]-1H-pyrazol-5-amine
  • 3-[4-(benzyloxy)-3-isopropylphenyl]-1H-pyrazol-5-amine
  • 3-[4-(benzyloxy)-3-methylphenyl]-1H-pyrazol-5-amine

Uniqueness

3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine is unique due to the presence of the sec-butyl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

5-(3-butan-2-yl-4-phenylmethoxyphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-14(2)17-11-16(18-12-20(21)23-22-18)9-10-19(17)24-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H3,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZIEEHTQRNAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)C2=CC(=NN2)N)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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